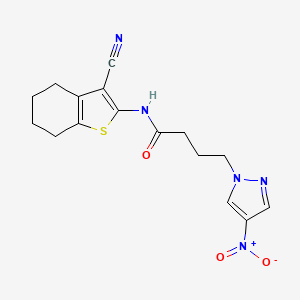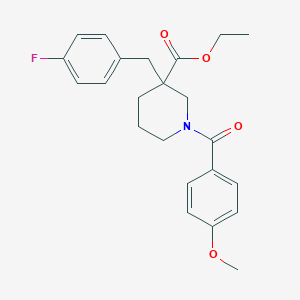
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: is a complex organic compound that features a benzothiophene core, a cyano group, and a nitro-substituted pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions are employed to form the benzothiophene core.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or other suitable methods.
Attachment of the Pyrazole Moiety: The nitro-substituted pyrazole is synthesized separately and then coupled to the benzothiophene core using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the pyrazole moiety.
Reduction: The nitro group in the pyrazole moiety can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the cyano group and the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the benzothiophene and pyrazole moieties.
Reduction Products: Amino derivatives of the pyrazole moiety.
Substitution Products: Various substituted benzothiophene and pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play crucial roles in its binding affinity and specificity. The benzothiophene core may interact with hydrophobic pockets in the target molecules, while the pyrazole moiety can form hydrogen bonds or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-amino-1H-pyrazol-1-yl)butanamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methyl-1H-pyrazol-1-yl)butanamide
Uniqueness
The presence of the nitro group in the pyrazole moiety distinguishes this compound from its analogs. This functional group can significantly influence its reactivity, binding affinity, and overall biological activity. The combination of the benzothiophene core with the cyano and nitro groups provides a unique scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c17-8-13-12-4-1-2-5-14(12)25-16(13)19-15(22)6-3-7-20-10-11(9-18-20)21(23)24/h9-10H,1-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFLFNESHNZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B6076577.png)
![3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[3-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide](/img/structure/B6076586.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)
![7'-AMINO-2'-[(4-FLUOROBENZYL)THIO]-1-METHYL-2,4'-DIOXO-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE](/img/structure/B6076603.png)
![2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE](/img/structure/B6076606.png)
![6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
![2-chloro-4-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B6076633.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)

![2-[(Cyclopentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6076673.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
